molecular formula C5H6ClN3O2S B11895770 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine CAS No. 1378943-72-6

5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine

Cat. No.: B11895770
CAS No.: 1378943-72-6
M. Wt: 207.64 g/mol
InChI Key: ZUTSXBLNKQXOAK-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine typically involves the chlorination of 2-(methylsulfonyl)pyrimidin-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the pyrimidine ring. Common reagents used in this synthesis include thionyl chloride and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include aliphatic amines and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include 5-amino-2-(methylsulfonyl)pyrimidin-4-amine and 5-thio-2-(methylsulfonyl)pyrimidin-4-amine.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include sulfide derivatives.

Scientific Research Applications

5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methylsulfonyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine is unique due to the presence of both the chlorine atom at the 5-position and the methylsulfonyl group at the 2-position, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

1378943-72-6

Molecular Formula

C5H6ClN3O2S

Molecular Weight

207.64 g/mol

IUPAC Name

5-chloro-2-methylsulfonylpyrimidin-4-amine

InChI

InChI=1S/C5H6ClN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)

InChI Key

ZUTSXBLNKQXOAK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)N)Cl

Origin of Product

United States

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